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BENZ(a)ANTHRACENE, 8-METHOXY-

Cat. No.: B15344810
CAS No.: 63019-69-2
M. Wt: 258.3 g/mol
InChI Key: FIMRAZGXNOUPTR-UHFFFAOYSA-N
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Description

Contextual Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Biology Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are ubiquitous environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.orgontosight.ai The scientific community has extensively studied PAHs due to their potential carcinogenic and mutagenic properties. nih.govontosight.ai

In chemical biology, PAHs are crucial tools for understanding the mechanisms of chemical carcinogenesis and DNA damage. ontosight.ai The metabolic activation of PAHs in biological systems can lead to the formation of highly reactive intermediates that can bind to cellular macromolecules like DNA, potentially initiating cancer. ontosight.ai The structure of a PAH, including the number and arrangement of its aromatic rings, significantly influences its biological activity. nih.gov For instance, heavier PAHs with more than four rings are generally more stable and toxic than lighter ones. nih.gov

Evolution of Research on Benz[a]anthracene Derivatives

Benz[a]anthracene, a PAH with four fused benzene (B151609) rings, serves as a foundational structure for a wide range of derivatives. wikipedia.org Research into its derivatives has evolved from initial toxicity and carcinogenicity studies to more nuanced investigations into their photophysical, photochemical, and biological properties. nih.govresearchgate.net Scientists have explored how the addition of different functional groups, such as methyl or methoxy (B1213986) groups, to the benz[a]anthracene core alters its chemical and biological characteristics. ontosight.ainih.gov

Structure-activity relationship studies have been pivotal in this field, demonstrating that even minor modifications, like the number and position of methyl groups, can lead to significant changes in biological activities, including immunosuppressive effects. nih.gov Modern synthetic methodologies, such as metal-catalyzed cross-coupling reactions and cyclization strategies, have enabled the creation of a diverse library of benz[a]anthracene derivatives for further study. nih.govresearchgate.net These advanced synthetic routes provide access to specific isomers, allowing for more precise investigations into their properties. researchgate.netbeilstein-journals.org

Specific Academic Research Relevance of Methoxy-Substituted Benz[a]anthracenes

The introduction of a methoxy group (-OCH3) to the benz[a]anthracene skeleton is of particular academic interest. The methoxy group is an electron-donating group, and its position on the aromatic ring system can significantly influence the molecule's electronic properties, solubility, and reactivity. ontosight.aiontosight.aiontosight.ai These modifications, in turn, can alter the compound's metabolic pathways and its interactions with biological targets. ontosight.aiontosight.ai

For example, research on compounds like 3-methoxybenz[a]anthracene-7,12-dione has highlighted their role as important intermediates in the synthesis of other complex derivatives. nih.gov The presence of a methoxy group can direct the regioselectivity of subsequent chemical reactions, making it a valuable tool in organic synthesis. nih.gov Furthermore, studies on related compounds, such as 8-methoxy-7-methyl-benz[a]anthracene, aim to understand how multiple substituents collectively influence the molecule's environmental fate and biological activity. ontosight.ai While specific research on 8-methoxy-benz[a]anthracene is limited in publicly available literature, the study of its substituted analogs provides a framework for predicting its potential chemical and biological behavior.

Chemical and Physical Properties

The properties of benz[a]anthracene and its derivatives are crucial for understanding their behavior in various environments. Below is a table summarizing key properties of the parent compound, benz[a]anthracene.

PropertyValue
Chemical Formula C18H12
Molar Mass 228.29 g/mol
Appearance Colorless leaflets or plates, or coarse gold powder with a greenish-yellow fluorescence
Melting Point 158 °C
Boiling Point 438 °C
Flash Point 209.1 °C
Density 1.19 g/cm³
Data sourced from wikipedia.orgnih.gov

Research Findings on Substituted Benz[a]anthracenes

Research has shown that the position of substituents on the benz[a]anthracene ring system is critical to their biological effects.

CompoundKey Research Finding
7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) Significantly enhances immunosuppression by inhibiting T-cell proliferation. nih.gov
7-Methylbenz[a]anthracene (7-MBA) Inhibits splenocyte proliferation stimulated with anti-CD3 mAb, but not ConA-induced lymphoproliferation. nih.gov
12-Methylbenz[a]anthracene (12-MBA) Inhibits splenocyte proliferation stimulated with both anti-CD3 mAb and ConA. nih.gov
3-Methoxybenz[a]anthracene-7,12-dione An important intermediate in the synthesis of other benz[a]anthracene derivatives. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O B15344810 BENZ(a)ANTHRACENE, 8-METHOXY- CAS No. 63019-69-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63019-69-2

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

8-methoxybenzo[a]anthracene

InChI

InChI=1S/C19H14O/c1-20-19-8-4-6-14-11-17-15(12-18(14)19)10-9-13-5-2-3-7-16(13)17/h2-12H,1H3

InChI Key

FIMRAZGXNOUPTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21

Origin of Product

United States

Synthetic Methodologies for 8 Methoxy Benz a Anthracene and Analogues

Foundational Synthetic Approaches to the Benz[a]anthracene Skeleton

The initial syntheses of benz[a]anthracenes relied on multi-step classical reactions that build the fused ring system sequentially. These methods, while foundational, often require harsh conditions and may lack the regioselectivity of modern techniques.

The Friedel-Crafts reaction, developed in 1877, is a cornerstone of polyaromatic synthesis. researchgate.net Friedel-Crafts acylation, in particular, allows for the introduction of an acyl group to an aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). nih.govrsc.org This reaction is a key step in building the carbocyclic framework. Unlike Friedel-Crafts alkylation, the acylation product is deactivated, preventing further reactions and allowing for controlled, monoacylated products. rsc.orgorganic-chemistry.org

A classic application of this is the Haworth synthesis , which methodically constructs polycyclic systems. researchgate.net For a benz[a]anthracene, the synthesis could start with naphthalene (B1677914), which undergoes Friedel-Crafts acylation with succinic anhydride. The resulting keto-acid is then reduced, and a second intramolecular Friedel-Crafts acylation (a cyclization) is induced by strong acid to form a new six-membered ring. Subsequent reduction and dehydrogenation (aromatization) yield the final benz[a]anthracene skeleton. researchgate.netnih.gov

Table 1: Overview of Classic Cyclization Reactions in PAH Synthesis

Reaction NameReagents & ConditionsPurpose in Benz[a]anthracene Synthesis
Friedel-Crafts Acylation Arene, Acyl Halide/Anhydride, Lewis Acid (e.g., AlCl₃)Forms a key C-C bond, introducing a keto group that directs further cyclization. nih.gov
Haworth Synthesis Arene, Succinic Anhydride, AlCl₃, followed by reduction and acid-catalyzed cyclization.A stepwise method to build the additional benzene (B151609) ring onto a naphthalene precursor. researchgate.net
Clemmensen/Wolff-Kishner Reduction Zn(Hg), HCl (Clemmensen) or H₂NNH₂, base (Wolff-Kishner)Reduces the ketone formed during acylation to a methylene (B1212753) group, preparing for aromatization. rsc.org

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with high stereoselectivity. nih.gov In the context of anthracene (B1667546) chemistry, anthracene itself can act as the diene, typically reacting with dienophiles like maleic anhydride at its central 9,10-positions. nih.gov This reactivity is driven by the fact that the reaction results in a product with two isolated, stabilized benzene rings. nih.gov

While the reaction at the 9,10-positions of anthracene is most common, the construction of the benz[a]anthracene skeleton via Diels-Alder involves building the terminal A-ring or D-ring. This can be achieved by reacting a diene embedded within a naphthalene system with a suitable dienophile. Overriding the natural reactivity of anthracene to achieve cycloaddition at the terminal rings (1,4-positions) is a significant challenge, though strategies involving specific electronic modifications or supramolecular control have been explored. nih.gov The reaction offers an atom-economical route to complex cyclic systems in a single step.

Modern Transition Metal-Catalyzed Syntheses of Benz[a]anthracenes

The limitations of classical methods—harsh conditions, multiple steps, and sometimes low regioselectivity—have been largely overcome by modern transition metal-catalyzed reactions. These methods offer milder conditions, higher efficiency, and greater control over the final structure.

A highly efficient and regioselective route to substituted benz[a]anthracenes has been developed using a palladium-catalyzed tandem C-H activation/biscyclization reaction. This method involves the reaction of propargylic carbonates with terminal alkynes. The process forms three new carbon-carbon bonds in a single operation, rapidly constructing the complex tetracyclic framework. The proposed mechanism involves a sequence of intermolecular carbopalladation, C-H activation, and C-C bond formation. This strategy has been used to synthesize a variety of benz[a]anthracene derivatives in moderate to good yields.

Table 2: Scope of Pd-Catalyzed Tandem C-H Activation/Biscyclization for Benz[a]anthracene Synthesis

Propargylic Carbonate Substituent (R¹)Terminal Alkyne Substituent (R²)Yield (%)Reference
PhenylPhenyl78%
4-MethylphenylPhenyl87%
4-MethoxyphenylPhenyl85%
Phenyl4-Chlorophenyl82%
PhenylCyclohexyl40%

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. It has become a cornerstone for forming carbon-carbon bonds in the synthesis of complex organic molecules, including PAHs. In the context of benz[a]anthracene synthesis, this reaction is often used to construct a key biaryl intermediate, which then undergoes a ring-closing reaction to form the final tetracyclic system.

For instance, a substituted naphthalene boronic acid can be coupled with a 2-halobenzaldehyde. The resulting biaryl aldehyde can then be converted into an alkyne, which undergoes a platinum(II)-mediated ring closure to yield the benz[a]anthracene skeleton. This multi-step strategy, starting with a Suzuki-Miyaura coupling, has been successfully applied to the synthesis of the benz[a]anthracene core of angucycline natural products. The choice of palladium catalyst and ligands is crucial for the success of the reaction, with modern catalysts like palladacycles showing high efficiency.

Table 3: Examples of Suzuki-Miyaura Coupling in Benz[a]anthracene Synthesis

Boronic Acid/EsterCoupling Partner (Halide)Catalyst SystemPurposeReference
(2-Formyl-4-methoxyphenyl)boronic acid3-Allyl-2-bromo-1,4,5-trimethoxynaphthalenePalladium CatalystForms biaryl precursor for angucycline synthesis.
4-Alkylphenylboronic acidsDibromonaphthalenesPalladium CatalystCreates terphenyl derivatives for subsequent cyclization into dibenzo[a,j]anthracenes.
Arylboronic acids1,8-DichloroanthracenePd-PEPPSI-iPrSynthesizes 1,8-diarylanthracene derivatives.

Indium-catalyzed reactions have emerged as useful tools in organic synthesis due to the unique reactivity of indium compounds. While indium triflate is known to catalyze various organic transformations, including the synthesis of carbamates and ureas under mild conditions, its specific application in a reductive-dehydration intramolecular cycloaromatization sequence to form benz[a]anthracenes is not widely documented in the surveyed chemical literature. The synthesis of PAHs is more commonly achieved via Brønsted acid-catalyzed cycloaromatization or palladium-catalyzed methods. In principle, such a reaction would involve an indium catalyst activating a substrate, such as a suitably substituted biaryl ketone or alcohol, to facilitate intramolecular cyclization and subsequent dehydration to form the aromatic ring. However, compared to the well-established palladium- and acid-catalyzed routes, this specific indium-based methodology remains a less explored area for the synthesis of the benz[a]anthracene skeleton.

Regioselective Functionalization and Methoxy (B1213986) Group Introduction Strategies

The introduction of a methoxy group at a specific position on the benz[a]anthracene core requires precise control over the reaction conditions and the choice of starting materials. Several synthetic strategies have been developed to achieve this regioselectivity.

One common approach involves the construction of the tetracyclic benz[a]anthracene system from appropriately substituted precursors. For instance, the synthesis of D-ring substituted benz[a]anthracene-7,12-diones, including those with a methoxy group at the 8-, 9-, 10-, or 11-positions, has been achieved through a one-pot photochemical reaction. nih.gov This method offers a regioselective route to these important intermediates.

Another strategy is the oxidative photocyclization of stilbene-type precursors. The regioselective synthesis of 3-methoxybenz[a]anthracene-7,12-dione, a key intermediate for more complex derivatives, has been accomplished using this method. ontosight.ai The process begins with a Wittig reaction to form a substituted ethylene (B1197577) derivative, which then undergoes photocyclization to yield the desired methoxy-benz[a]anthracene dione. ontosight.ai

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the construction of substituted benz[a]anthracenes. researchgate.net For example, a multi-step strategy involving a Suzuki-Miyaura coupling, followed by isomerization and a ring-closing metathesis reaction, has been utilized to build the benz[a]anthracene skeleton of angucyclines, which can feature methoxy substituents. nih.gov

Furthermore, Lewis acid-mediated cyclization reactions of diarylmethine diols provide another avenue to substituted benz[a]anthracenes. researchgate.net By carefully designing the starting diol, specific substitution patterns, potentially including a methoxy group, can be achieved in the final product. The table below summarizes some of the key synthetic approaches.

Synthetic Strategy Key Features Targeted Methoxy-Benz[a]anthracene Analogues References
One-Pot Photochemical ReactionRegioselective synthesis8-, 9-, 10-, and/or 11-Methoxy-benz[a]anthracene-7,12-diones nih.gov
Oxidative PhotocyclizationUtilizes stilbene-type precursors3-Methoxybenz[a]anthracene-7,12-dione ontosight.ai
Palladium-Catalyzed ReactionsTandem C-H activation/bis-cyclizationSubstituted tetracyclic benz[a]anthracene derivatives researchgate.net
Suzuki-Miyaura/MetathesisMulti-step strategy for complex skeletons3,7,8,12-Tetramethoxytetraphene nih.gov
Lewis Acid-Mediated CyclizationRegioselective cyclization of diolsSubstituted benz[a]anthracenes researchgate.net

Isolation and Structural Elucidation of Naturally Occurring Methoxy-Benz[a]anthracene Derivatives

While many methoxy-benz[a]anthracene derivatives are synthetic, some have been identified from natural sources, primarily as metabolic products of microorganisms or as constituents of plants. The isolation and structural elucidation of these compounds are crucial for understanding their natural roles and potential applications.

Fungal metabolism of the parent compound, benz[a]anthracene, has been shown to produce a variety of oxygenated derivatives. For instance, the ligninolytic fungus Irpex lacteus degrades benz[a]anthracene to benz[a]anthracene-7,12-dione, which is further metabolized to other compounds. epa.gov While this specific study did not report methoxylated derivatives, other fungal transformations of polycyclic aromatic hydrocarbons have been shown to yield methoxy compounds.

More directly, the investigation of plant extracts has led to the isolation of novel methoxy-anthracene derivatives. From the bark of Coussarea macrophylla, a plant found in Ecuador, several new naturally occurring anthracene derivatives with multiple methoxy groups have been isolated and characterized. researchgate.net Although these are anthracene rather than benz[a]anthracene derivatives, their discovery highlights the potential for finding structurally related methoxy-benz[a]anthracenes in the plant kingdom. The structures of these compounds were determined using spectroscopic techniques, including NMR and mass spectrometry, and in some cases, confirmed by total synthesis. researchgate.net

The following table details some of the naturally occurring or metabolically produced methoxy-anthracene and benz[a]anthracene analogues.

Compound Name Source Method of Identification Key Structural Features References
1,4,10-Trimethoxyanthracene-2-carbaldehydeCoussarea macrophylla (bark)Spectroscopic analysis (NMR, MS), Total synthesisAnthracene core with three methoxy groups and one carbaldehyde group. researchgate.net
(1,4,10-Trimethoxy-2-anthracen-2-yl)methanolCoussarea macrophylla (bark)Spectroscopic analysis (NMR, MS)Anthracene core with three methoxy groups and a hydroxymethyl group. researchgate.net
1,4,8,10-Tetramethoxyanthracene-2-carbaldehydeCoussarea macrophylla (bark)Spectroscopic analysis (NMR, MS)Anthracene core with four methoxy groups and one carbaldehyde group. researchgate.net
1,4,10-Trimethoxyanthracene-2-carboxylic acidCoussarea macrophylla (bark)Spectroscopic analysis (NMR, MS)Anthracene core with three methoxy groups and a carboxylic acid group. researchgate.net
1,3-Dimethoxy-2-methoxymethylanthraquinoneCoussarea macrophylla (bark)Spectroscopic analysis (NMR, MS)Anthraquinone core with two methoxy groups and a methoxymethyl group. researchgate.net

Molecular and Cellular Interaction Mechanisms of 8 Methoxy Benz a Anthracene

Interaction with Deoxyribonucleic Acid (DNA) and Adduct Formation Research

The genotoxicity of many PAHs is a direct consequence of the covalent binding of their metabolites to DNA, forming structures known as DNA adducts. This process is a crucial initiating event in chemical carcinogenesis.

Molecular Mechanisms of DNA Adduct Formation by Benz[a]anthracene Metabolites

The metabolic activation of benz[a]anthracene (BaA) is a multi-step process that converts the chemically inert parent hydrocarbon into highly reactive electrophiles. This activation is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The widely accepted "bay-region theory" posits that diol epoxides in the bay region of the molecule are the ultimate carcinogenic metabolites of many PAHs.

The process for BaA typically involves:

Epoxidation: CYP enzymes, particularly from the CYP1 family, introduce an epoxide across one of the double bonds of the BaA molecule. For BaA, a critical epoxidation occurs at the 3,4-position.

Hydration: The enzyme microsomal epoxide hydrolase (mEH) hydrates the initial epoxide to form a trans-dihydrodiol, such as benz[a]anthracene-3,4-dihydrodiol (BA-3,4-diol).

Second Epoxidation: This dihydrodiol metabolite undergoes a second epoxidation by CYP enzymes on the adjacent bay-region double bond, forming a diol epoxide, such as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). These diol epoxides are highly reactive.

Once formed, these electrophilic diol epoxides can react with nucleophilic sites on DNA bases. The most common target is the exocyclic amino group (N2) of guanine, although adducts with adenine (B156593) and other bases can also occur. This covalent attachment disrupts the normal structure of DNA, leading to mutations during DNA replication if not repaired, which can initiate carcinogenesis. Studies on related PAHs like benzo[a]pyrene (B130552) have shown that this three-step activation pathway is critical for forming the ultimate reactive species that binds to DNA. oup.comyoutube.com

Stereochemical Aspects and Regioselectivity in DNA Interaction

The formation of diol epoxides from BaA can result in different stereoisomers, which have profound implications for their biological activity. The two main diastereomers are termed anti-BADE and syn-BADE, referring to the relative orientation of the epoxide oxygen and the hydroxyl group in the bay region.

Research has shown significant differences in how these stereoisomers interact with DNA:

anti-BADE: This diastereomer is generally more tumorigenic. Upon reacting with DNA, it tends to form covalent adducts that are located in the minor groove of the DNA helix (a "site II" conformation). This conformation causes a significant distortion of the DNA structure.

syn-BADE: This isomer is less tumorigenic. Both its initial non-covalent complexes and final covalent adducts tend to be quasi-intercalative (a "site I" conformation), where the hydrocarbon ring system is inserted between the DNA base pairs.

This difference in the final conformation of the DNA adduct is a key determinant of the biological consequences. The marked re-orientation of the highly tumorigenic anti-BADE upon covalent binding suggests that the specific three-dimensional structure of the adduct plays a critical role in its mutagenic and carcinogenic potential. nih.gov The pattern of reactivity and the resulting adduct conformations are similar to those observed for other potent PAHs like benzo[a]pyrene, highlighting this as a potentially important factor in determining the carcinogenic activity of this class of compounds. nih.gov

Influence of Methoxy (B1213986) Substitution on DNA Binding Affinity and Adduct Profiles

While direct studies on 8-methoxy-benz[a]anthracene are limited, research on other substituted BaA derivatives provides insight into how a methoxy group might influence DNA interaction. Substituents can alter the electronic properties and steric profile of the molecule, affecting both its metabolism and its ability to bind to DNA.

For instance, studies on 7-alkyl substituted derivatives of trans-3,4-dihydroxy-3,4-dihydrobenz[a]anthracene (a proximate carcinogen) have demonstrated that:

A 7-methyl substitution increases the DNA binding constant by 1.7 times. This is attributed to an increase in polarizability.

A 7-ethyl substitution decreases the binding constant 1.6 times due to steric hindrance. nih.gov

Furthermore, mutagenicity studies on various 7-substituted benz[a]anthracenes, including 7-methoxymethyl-B[a]A, found that they all required metabolic activation (in the presence of an S-9 fraction) to exhibit mutagenic activity. nih.gov This indicates that the substituent does not necessarily create a directly acting mutagen, but rather modifies the molecule's susceptibility to being converted into a DNA-reactive metabolite.

Based on these findings, an 8-methoxy group could potentially influence DNA binding in several ways:

Electronic Effects: The methoxy group is electron-donating, which could alter the reactivity of the aromatic system and influence the ease of metabolic activation to the ultimate carcinogenic diol epoxide.

Steric Effects: The size of the methoxy group could sterically hinder the approach of metabolizing enzymes or the final binding of the metabolite to DNA, similar to the effect of an ethyl group.

Metabolic Direction: The methoxy group could be a site for metabolism itself (O-demethylation), potentially leading to the formation of a hydroxylated metabolite (8-hydroxy-benz[a]anthracene), which could then undergo further activation or detoxification.

Table 1: Influence of 7-Alkyl Substitution on DNA Binding of a Benz[a]anthracene Metabolite

Substituent at Position 7Effect on DNA Binding ConstantPostulated ReasonReference
None (H)Baseline (1.8 x 10³ M⁻¹)N/A nih.gov
Methyl (-CH₃)Increased 1.7xIncreased polarizability nih.gov
Ethyl (-CH₂CH₃)Decreased 1.6xSteric inhibition nih.gov

Enzyme-Mediated Biotransformation and Metabolic Pathways

The biotransformation of 8-methoxy-benz[a]anthracene is governed by a complex interplay of metabolic enzymes, primarily Phase I and Phase II enzymes, which determine whether the compound is detoxified and excreted or activated into a genotoxic agent.

Role of Cytochrome P450 Enzymes (CYP1A1, CYP1A2, CYP1B1) in Benz[a]anthracene Metabolism

Cytochrome P450 enzymes are the principal enzymes involved in the initial (Phase I) metabolism of PAHs. Members of the CYP1 family are particularly important due to their inducibility by PAHs and their efficiency in metabolizing these compounds.

CYP1A1: This enzyme is considered a primary extrahepatic enzyme involved in the metabolism of carcinogens like PAHs. xenotech.com It is highly active in metabolizing BaA and its derivatives. Studies have shown that CYP1A1 is crucial in the metabolic activation pathway that leads to the formation of diol epoxides. xenotech.comresearchgate.net

CYP1A2: While also involved, CYP1A2 can show different regioselectivity compared to CYP1A1. For example, a study on 7-chlorinated BaA noted that while the parent BaA induced CYP1A1, CYP1A2, and CYP1B1, the chlorinated derivative selectively induced hepatic CYP1A2. nih.gov

CYP1B1: This enzyme is expressed in many human tissues and is also inducible by PAHs. nih.gov Research on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) indicates that CYP1B1 is primarily responsible for converting the BA-3,4-diol metabolite into the syn-diol epoxide, whereas CYP1A1 is primarily responsible for forming the anti-diol epoxide. researchgate.net This demonstrates that different CYP isoforms can lead to the formation of different stereoisomeric ultimate carcinogens.

The metabolism of BaA itself has been shown to induce CYP1A1, CYP1A2, and CYP1B1. nih.gov The presence of an 8-methoxy group on the BaA structure would likely be processed by these same enzyme systems, although the specific rates and resulting metabolite profiles may be altered.

Table 2: Key Cytochrome P450 Enzymes in Benz[a]anthracene Metabolism

EnzymePrimary Role in PAH MetabolismSpecific Finding for Benz[a]anthracene or DerivativesReference
CYP1A1Metabolic activation to diol epoxides; primarily extrahepatic.Primarily responsible for forming the anti-diol epoxide of DMBA. Induced by BaA. xenotech.comresearchgate.netnih.gov
CYP1A2Metabolism and activation of PAHs; primarily hepatic.Selectively induced by 7-chloro-BaA. Induced by BaA. nih.gov
CYP1B1Metabolic activation, often with distinct stereoselectivity.Primarily responsible for forming the syn-diol epoxide of DMBA. Induced by BaA. researchgate.netnih.gov

Interactions with Hydroxysteroid Sulfotransferases and Related Enzymes

In addition to the diol epoxide pathway, an alternative metabolic activation route for some PAHs involves sulfonation, a Phase II reaction catalyzed by sulfotransferases (SULTs). This pathway is particularly relevant for PAHs that have a hydroxymethyl group.

The mechanism involves the formation of a sulfuric acid ester, which is highly unstable and can spontaneously break down to form a reactive benzylic carbocation that readily binds to DNA. While 8-methoxy-benz[a]anthracene does not have a hydroxymethyl group, it could be demethylated by CYP enzymes to form 8-hydroxy-benz[a]anthracene. Phenolic metabolites of PAHs are known substrates for SULTs. However, the major activation pathway described in the literature involves hydroxymethyl-PAHs. For example, studies on 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (a metabolite of DMBA) have shown that it is a potent mutagen only after being activated by a sulfotransferase system. nih.gov The resulting sulfuric acid ester conjugate binds covalently to DNA. nih.govnih.gov

Cytosolic SULTs, which use 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfo-group donor, are responsible for this activation. nih.gov Therefore, a potential, albeit secondary, metabolic pathway for 8-methoxy-benz[a]anthracene could involve:

CYP-mediated O-demethylation to 8-hydroxy-benz[a]anthracene.

Sulfonation of the 8-hydroxy group by a SULT to form a reactive sulfate (B86663) ester.

Spontaneous heterolysis of the ester to form an electrophile that can form DNA adducts.

This pathway highlights the dual role of Phase II enzymes; while often associated with detoxification, for certain substrates like hydroxylated PAHs, they can act as a crucial bioactivation step. oup.com

Modulation of Other Detoxifying Enzymes (e.g., Glutathione (B108866) S-Transferase)

The detoxification of benz[a]anthracene involves multiple enzymatic pathways, including the Glutathione S-transferase (GST) system. GSTs are crucial phase II detoxification enzymes that catalyze the conjugation of glutathione (GSH) to electrophilic compounds, rendering them more water-soluble and easier to excrete.

Research on the parent compound, benz[a]anthracene, has demonstrated its interaction with this pathway. Studies in mouse hippocampal neuronal cells (HT-22) showed that exposure to benz[a]anthracene resulted in a significant decrease in GST activity. nih.gov This inhibition of a key detoxifying enzyme suggests a mechanism by which the compound can enhance its own toxicity, leading to increased oxidative stress and neuronal injury. nih.gov The primary role of GSTs in PAH metabolism is to conjugate reactive metabolites, such as epoxides and diol epoxides, with glutathione. nih.gov This process is a critical defense mechanism against the carcinogenic effects of PAHs. For instance, the metabolism of benzo[a]pyrene, a related PAH, has been shown to induce several GST enzymes, including GSTA2, M1, M2, M4, M6, and P1, highlighting the responsive nature of this detoxification system to PAH exposure. nih.gov

Table 1: Effect of Benz[a]anthracene on Glutathione S-Transferase (GST) Activity This table is based on findings for the parent compound, benz[a]anthracene.

CompoundCell LineEffect on GST ActivityImplicationSource
Benz[a]anthraceneMouse Hippocampal Neuronal Cells (HT-22)Significant decreaseContributes to oxidative injury and neurotoxicity nih.gov

Cellular Signaling Pathway Modulation

The biological effects of many PAHs, including benz[a]anthracene and its derivatives, are initiated by their binding to the Aromatic Hydrocarbon Receptor (AhR). nih.govnih.gov The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with other proteins. nih.gov Upon binding a ligand like a PAH, the receptor complex translocates to the nucleus, dissociates, and heterodimerizes with the Ah Receptor Nuclear Translocator (ARNT). nih.gov This AHR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to their transcription. nih.gov

These target genes primarily include phase I metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1B1), which are responsible for metabolizing the PAHs themselves. nih.gov This process can be a double-edged sword: while it is a detoxification pathway, the metabolic activation of PAHs by these enzymes can produce highly reactive intermediates that can bind to DNA, causing mutations and initiating cancer.

Studies on 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogenic derivative, show that its ability to induce apoptosis in pre-B cells is dependent on the AhR. nih.govresearchgate.net Inhibition of the AhR blocks the downstream toxic effects, underscoring the receptor's critical role. nih.govresearchgate.net It is highly probable that 8-methoxy-benz[a]anthracene also acts as an AhR agonist, with its methoxy substituent influencing its binding affinity and subsequent gene induction profile.

The mitogen-activated protein kinase (MAPK) pathways are critical signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov These pathways, which include the ERK, JNK, and p38 MAPK pathways, can be modulated by environmental stressors like PAHs.

While direct evidence for 8-methoxy-benz[a]anthracene is lacking, studies with related compounds demonstrate the potential for interaction. For example, 1,4-benzoquinone, a metabolite of benzene (B151609), activates the ERK/MAPK signaling pathway in HL-60 cells, which is linked to cell proliferation. nih.gov Conversely, excessive stimulation of the ERK pathway has also been reported to induce apoptosis in some cell types. mdpi.com Research on apigenin (B1666066), a plant flavonoid, has shown that it can modulate MAPK pathways, leading to cell cycle arrest in prostate cancer cells. nih.gov This suggests that compounds can perturb these kinase cascades to exert their anti-proliferative effects. The activation of MAPK pathways often results from upstream events, including signals from receptors or oxidative stress, both of which are relevant to PAH exposure. nih.govnih.gov

Disruption of the cell cycle is a hallmark of cancer, and many carcinogens exert their effects by targeting the proteins that regulate cell cycle progression. The cell cycle is controlled by cyclins and their partner cyclin-dependent kinases (CDKs), which drive the cell through its different phases (G1, S, G2, M).

Studies with the related PAH benzo[a]pyrene have shown that its effects on the cell cycle are linked to its AhR-mediated activity. In MCF-7 breast cancer cells, benzo[a]pyrene treatment led to a significant up-regulation of CYP1A1, particularly in S-phase concentrated cells. nih.gov This was associated with increased DNA damage and a marked up-regulation of the cyclin-dependent kinase inhibitor 1A (p21), a protein that can halt the cell cycle. nih.gov Furthermore, studies with other compounds like apigenin have demonstrated the ability to induce G0/G1 phase arrest by decreasing the expression of key cyclins (Cyclin D1, D2, and E) and their partner CDKs (CDK2, 4, and 6). nih.gov It is plausible that 8-methoxy-benz[a]anthracene could similarly perturb cell cycle checkpoints, either as a direct consequence of DNA damage or through the modulation of signaling pathways that control the expression of regulatory proteins like cyclins and CDKs.

Mechanistic Aspects of Cellular Process Perturbation

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many chemotherapeutic agents and toxins induce cell death by activating apoptotic pathways. A key mechanism involves the mitochondria-mediated (intrinsic) pathway, which is regulated by the Bcl-2 family of proteins.

This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; a high Bax/Bcl-2 ratio favors apoptosis. nih.govresearchgate.net This increased ratio promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of cysteine proteases known as caspases. This cascade ultimately leads to the activation of effector caspases, such as Caspase-3, which execute the final stages of cell death by cleaving key cellular substrates. dovepress.com

Extensive research on DMBA demonstrates its ability to induce apoptosis through this mechanism. In murine pre-B cells, DMBA treatment leads to the activation of initiator caspase-8 and caspase-9, followed by the activation of the executioner caspase-3. psu.edunih.gov This process was found to be dependent on caspase-8, with caspase-9 being essential for maximal apoptosis. nih.gov Furthermore, studies with other methoxylated compounds have shown that methoxylation can influence the Bax/Bcl-2 ratio and trigger caspase-3/7 activation. researchgate.net Therefore, it is highly likely that 8-methoxy-benz[a]anthracene can induce apoptosis by modulating the Bax/Bcl-2 balance and activating the caspase cascade, with the methoxy group potentially fine-tuning the potency of this effect.

Table 2: Apoptotic Markers Modulated by Benz[a]anthracene Derivatives and Related Compounds This table summarizes findings for related compounds, suggesting potential mechanisms for 8-methoxy-benz[a]anthracene.

CompoundMolecular MarkerObserved EffectCellular OutcomeSource
7,12-Dimethylbenz[a]anthracene (DMBA)Caspase-8, Caspase-9, Caspase-3ActivationInduction of apoptosis in pre-B cells psu.edunih.gov
Methoxylated Justicidin B derivativeBax/Bcl-2 RatioIncreased ratio by enhancing Bax and attenuating Bcl-2Involvement of mitochondrial pathway in apoptosis researchgate.net
Methoxylated Justicidin B derivativeCaspase-3/7ActivationTriggers apoptosis researchgate.net

Impact on Cellular Proliferation and Differentiation Mechanisms

Studies on the parent compound, Benz[a]anthracene, have demonstrated its potential to inhibit cell proliferation and reduce cell viability. nih.govbohrium.com For instance, in mouse hippocampal neuronal cells (HT-22), treatment with Benz[a]anthracene led to a dose-dependent and time-dependent decrease in the number of viable cells, suggesting an inhibition of cell proliferation or the induction of cell death. nih.gov After five days of exposure to a concentration of 125 µM, the viability of HT-22 cells was reduced to 38.1%. nih.govbohrium.com Morphological changes, including cell shrinkage and neuronal injury, were also observed at higher concentrations. nih.gov

Furthermore, research on another derivative, 7,12-Dimethylbenz(a)anthracene (DMBA), reveals potential impacts on cell cycle regulation and differentiation. In a study on murine bone marrow cells, DMBA treatment was found to cause a blockade in the cell cycle at the G1/S transition. researchgate.net This disruption led to an increase in the population of blast cells and immature neutrophils, indicating a significant interference with the normal differentiation process of hematopoietic cells. researchgate.net The study identified alterations in the levels of key cell cycle regulatory proteins, including p53 and p21, in immature bone marrow cells following DMBA exposure. researchgate.net

These findings suggest that 8-Methoxy-Benz[a]anthracene could potentially exert similar effects on cellular proliferation and differentiation, possibly through interference with cell cycle checkpoints and signaling pathways that govern cell fate decisions. The presence of the methoxy group may influence the metabolic activation of the compound, potentially altering the potency and nature of these effects. ontosight.ai

Table 1: Effects of Benz[a]anthracene and its Derivatives on Cellular Proliferation and Differentiation

Compound Cell Type Observed Effects Reference
Benz[a]anthracene Mouse Hippocampal Neuronal Cells (HT-22) Inhibition of cell proliferation, reduction in cell viability. nih.govbohrium.com
7,12-Dimethylbenz(a)anthracene (DMBA) Murine Bone Marrow Cells Cell cycle blockade at G1/S transition, increase in immature cell populations. researchgate.net

Mechanisms of Oxidative Stress Response Modulation at a Cellular Level

A significant mechanism through which Benz[a]anthracene and its derivatives are thought to exert their cellular effects is the induction of oxidative stress. nih.govafricaresearchconnects.comnih.gov This occurs when the balance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates is disrupted. The metabolic activation of Benz[a]anthracene can lead to the formation of metabolites, such as quinones, that participate in redox cycling, generating ROS and leading to oxidative damage to cellular components, including DNA. nih.gov

Research on Benz[a]anthracene in neuronal cells has shown that it can lead to a significant decrease in the levels of key antioxidant enzymes, such as catalase (CAT) and glutathione-S-transferase (GST), as well as a reduction in the levels of glutathione (GSH), a crucial cellular antioxidant. nih.gov Concurrently, an increase in nitric oxide (NO) levels was observed, which can contribute to nitrosative stress and further cellular damage. nih.govbohrium.com The formation of oxidative DNA damage products, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine, has been demonstrated with metabolites of Benz[a]anthracene, indicating direct damage to genetic material. nih.gov

The cellular response to oxidative stress is often mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept at low levels by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov Upon exposure to oxidative stressors, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the expression of a suite of antioxidant and detoxification enzymes. nih.gov Studies on other PAHs, such as Benzo[a]pyrene, have shown that they can modulate the Nrf2/Keap1 axis, leading to an upregulation of Nrf2 and its target genes, like Heme oxygenase-1 (HO-1). nih.gov It is plausible that 8-Methoxy-Benz[a]anthracene could also modulate this critical protective pathway, with the methoxy substitution potentially influencing the extent of Nrf2 activation and the subsequent cellular antioxidant response.

Table 2: Modulation of Oxidative Stress Markers by Benz[a]anthracene

Biomarker Cell Type Effect Reference
Catalase (CAT) Mouse Hippocampal Neuronal Cells (HT-22) Decreased activity nih.gov
Glutathione-S-Transferase (GST) Mouse Hippocampal Neuronal Cells (HT-22) Decreased activity nih.gov
Glutathione (GSH) Mouse Hippocampal Neuronal Cells (HT-22) Decreased levels nih.gov
Nitric Oxide (NO) Mouse Hippocampal Neuronal Cells (HT-22) Increased levels nih.govbohrium.com
8-oxo-7,8-dihydro-2'-deoxyguanosine In vitro (with DNA) Increased formation nih.gov

Advanced Characterization and Theoretical Investigations

Spectroscopic Methodologies for Structural Elucidation of Methoxy-Benz[a]anthracenes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For anthracene (B1667546) derivatives, 1H and 13C NMR spectra provide characteristic signals that can be assigned to specific protons and carbons in the molecule. umich.eduresearchgate.netresearchgate.net In 1H NMR, the chemical shifts and coupling constants of the aromatic protons are indicative of their electronic environment and proximity to the methoxy (B1213986) group. Two-dimensional NMR techniques, such as COSY and HSQC, are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of the complex spectral data. umich.edu

The following table illustrates the typical chemical shift ranges for protons in anthracene derivatives:

Proton Typical Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5
Methoxy Protons3.9 - 4.1

Similarly, 13C NMR provides information about the carbon skeleton. The carbon atoms of the aromatic rings in anthracene derivatives resonate in the downfield region, typically between 120 and 140 ppm. careerendeavour.comchegg.com The methoxy carbon would appear at a distinct upfield position.

Carbon Typical Chemical Shift (ppm)
Aromatic Carbons120 - 140
Methoxy Carbon~55-60

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In the case of 8-methoxy-benz[a]anthracene, the molecular ion peak in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule with a high degree of confidence. nist.gov

The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, the loss of a methyl group (CH3) from the methoxy substituent is a common fragmentation pathway for methoxy-containing aromatic compounds. The NIST WebBook provides mass spectral data for the parent compound, benz[a]anthracene, which shows a strong molecular ion peak at m/z 228. nist.gov For 8-methoxy-benz[a]anthracene, the molecular ion peak would be expected at m/z 258.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Polycyclic aromatic hydrocarbons and their derivatives typically exhibit characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of these bands are influenced by the extent of the conjugated π-system and the nature of any substituents. nist.gov The introduction of a methoxy group, an electron-donating group, into the benz[a]anthracene framework would be expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent compound. mdpi.com The fluorescence properties of these compounds are also of interest, as many PAHs are known to be fluorescent. mdpi.com

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides a powerful means to investigate the electronic structure, reactivity, and stability of molecules, complementing experimental findings.

Density Functional Theory (DFT) has become a standard computational method for studying the electronic properties of polycyclic aromatic hydrocarbons. nih.govresearchgate.net DFT calculations can be used to determine the optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and the distribution of electron density within the molecule. mdpi.com These calculations are crucial for understanding the reactivity of 8-methoxy-benz[a]anthracene, as the energies and shapes of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com The introduction of a methoxy group is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. rsc.org

Computational studies are particularly valuable for investigating the stability of reactive intermediates, such as carbocations, which are often implicated in the metabolic activation and chemical reactions of PAHs. nih.govresearchgate.netnih.gov By calculating the relative energies of different carbocation isomers, it is possible to predict the most stable and therefore most likely to be formed intermediate. For benz[a]anthracene derivatives, bay-region carbocations are of significant interest. researchgate.netnih.gov The stability of these carbocations can be influenced by the position of substituents. researchgate.netnih.gov A methoxy group at the 8-position could potentially stabilize a nearby carbocation through resonance effects. These computational models help to elucidate reaction mechanisms and understand the structure-reactivity relationships of these compounds. researchgate.netnih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is intricately linked to their electronic structure. The arrangement of π-electrons within the aromatic system governs the molecule's reactivity and its ability to interact with biological macromolecules. In the case of 8-methoxybenz(a)anthracene, the introduction of a methoxy group at the 8-position is expected to significantly influence its electronic properties and, consequently, its biological interactions.

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pair with the aromatic system. This donation of electron density increases the electron richness of the benz(a)anthracene (B33201) core, which can affect several key aspects of its reactivity:

Metabolic Activation: The carcinogenicity of many PAHs is dependent on their metabolic activation by enzymes like cytochrome P450s to form reactive intermediates, such as dihydrodiol epoxides. The electronic properties of the molecule, including the electron density at various positions, can influence the regioselectivity and efficiency of these enzymatic reactions. The bay-region theory suggests that epoxides formed in the "bay region" of the molecule are particularly potent carcinogens. The electron-donating nature of the 8-methoxy group could modulate the reactivity of the nearby bay region.

DNA Adduct Formation: The reactive metabolites of PAHs can form covalent adducts with DNA, a critical step in the initiation of carcinogenesis. The stability and nature of these adducts are influenced by the electronic characteristics of the PAH derivative.

Receptor Binding: The interaction of 8-methoxybenz(a)anthracene with cellular receptors, such as the aryl hydrocarbon receptor (AhR), is also governed by its electronic and steric properties. The binding affinity to these receptors can trigger a cascade of downstream events, including the induction of metabolic enzymes.

Quantitative structure-activity relationship (QSAR) studies on other substituted benz(a)anthracene derivatives have shown that electronic descriptors can be correlated with carcinogenic potency. While specific QSAR models for 8-methoxybenz(a)anthracene are not extensively reported, the principles from related compounds can be extrapolated.

Table 1: Theoretical Electronic Properties and Their Potential Biological Implications for 8-Methoxybenz(a)anthracene

Electronic PropertyInfluence of 8-Methoxy GroupPotential Biological Implication
Highest Occupied Molecular Orbital (HOMO) Energy IncreasedEnhanced susceptibility to electrophilic attack and metabolic activation.
Lowest Unoccupied Molecular Orbital (LUMO) Energy ModifiedAltered electron-accepting capabilities, potentially affecting interactions with biological nucleophiles.
Electron Density Distribution Increased electron density on the aromatic rings, particularly ortho and para to the methoxy group.Influences the regioselectivity of metabolic attack and the stability of carbocation intermediates.
Dipole Moment IncreasedMay enhance interactions with polar residues in enzyme active sites or receptor binding pockets.

The position of a substituent on the benz(a)anthracene nucleus is a critical determinant of its biological activity. The placement of the methoxy group at the 8-position in 8-methoxybenz(a)anthracene has distinct positional and steric implications that differentiate it from other isomers.

Positional Effects:

The 8-position is located on an angular benzo-ring of the benz(a)anthracene structure. Substitution at this position can influence the properties of the adjacent "bay region," which is a key area for metabolic activation to carcinogenic diol-epoxides. Studies on other PAHs have shown that substitution near the bay region can either enhance or block metabolic activation, depending on the nature and size of the substituent.

The electron-donating effect of the methoxy group at the 8-position can influence the reactivity of the entire molecule. For instance, research on other substituted PAHs has indicated that the position of electron-donating groups can direct the site of metabolic oxidation.

Steric Effects:

The methoxy group is bulkier than a hydrogen atom, and its presence at the 8-position introduces steric hindrance. This steric bulk can have several consequences:

Enzyme and Receptor Interactions: The methoxy group may sterically hinder the optimal binding of the molecule to the active site of metabolic enzymes or the ligand-binding pocket of receptors. This could potentially reduce the rate of metabolic activation or alter the binding affinity for receptors like the AhR.

Planarity of the Molecule: Significant steric strain can sometimes lead to a distortion of the planar aromatic system. While a methoxy group is not excessively large, its interaction with adjacent hydrogen atoms could induce minor conformational changes that might affect its ability to intercalate with DNA.

Metabolic Profile: The steric hindrance caused by the 8-methoxy group could potentially block metabolic attack at or near this position, thereby directing metabolism to other sites on the molecule. This could lead to a different profile of metabolites compared to the unsubstituted benz(a)anthracene or other methoxy-substituted isomers.

Table 2: Summary of Positional and Steric Effects of the 8-Methoxy Group

EffectDescriptionPotential Impact on Molecular Activity
Positional Location on an angular ring near the bay region.Modulation of bay region reactivity and metabolic activation pathways.
Steric Hindrance The bulk of the methoxy group.May alter binding to enzymes and receptors, potentially affecting metabolic rates and biological responses. Can influence the planarity of the molecule.
Electronic-Steric Interplay The combination of electron-donating properties and physical size.The overall biological activity will be a complex interplay of these factors, influencing everything from metabolic fate to receptor-mediated signaling.

Future Directions and Emerging Research Avenues for 8 Methoxy Benz a Anthracene

Design and Synthesis of Novel Methoxy-Benz[a]anthracene Analogues as Mechanistic Probes

The synthesis of 8-methoxy-benz[a]anthracene and its analogues is a critical first step in enabling detailed mechanistic studies. While specific synthetic routes for 8-methoxy-benz[a]anthracene are not extensively documented in publicly available literature, established methods for the synthesis of other substituted benz[a]anthracenes can be adapted. nih.govresearchgate.net Strategies often involve multi-step processes, such as the Suzuki-Miyaura cross-coupling reaction, isomerization, and ring-closing metathesis. researchgate.net For instance, a plausible route could involve the reaction of a suitably substituted naphthyl precursor with a methoxy-phenylboronic acid derivative.

The strategic placement of the methoxy (B1213986) group at the 8-position is hypothesized to significantly influence the electronic properties and metabolic fate of the benz[a]anthracene core. The design and synthesis of a series of analogues with varied methoxy substitutions would be invaluable. These analogues could be used as mechanistic probes to dissect the role of specific metabolic pathways in the activation and detoxification of benz[a]anthracene. For example, comparing the biological activity of different methoxy-isomers can help elucidate the structure-activity relationships and the influence of substituent positioning on carcinogenic potential. nih.gov

Compound Name Parent Compound Substituent(s) Potential Research Application
8-Methoxy-benz[a]anthraceneBenz[a]anthracene8-OCH₃Investigating the influence of methoxy group on metabolism and toxicity.
7-Methyl-8-methoxy-benz[a]anthraceneBenz[a]anthracene7-CH₃, 8-OCH₃Studying the combined effects of methyl and methoxy groups on carcinogenicity.
9-Methoxy-7,12-dimethylbenz[a]anthracene7,12-Dimethylbenz[a]anthracene (B13559)9-OCH₃Evaluating the impact of methoxy substitution on a highly carcinogenic PAH.
10-Methoxy-7,12-dimethylbenz[a]anthracene7,12-Dimethylbenz[a]anthracene10-OCH₃Comparative studies with the 9-methoxy isomer to understand positional effects.

Advanced Computational Prediction of Complex Biological Interactions

Computational chemistry offers a powerful toolkit for predicting the biological interactions of 8-methoxy-benz[a]anthracene, providing insights that can guide and refine experimental studies. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, reactivity indices, and metabolic activation energies of the molecule. nih.gov These calculations can help predict the most likely sites for metabolic attack and the formation of reactive intermediates, such as epoxides and quinones, which are often implicated in the carcinogenic activity of PAHs. youtube.com

Furthermore, molecular docking simulations can be used to model the interaction of 8-methoxy-benz[a]anthracene and its metabolites with key biological targets, including cytochrome P450 enzymes and the aryl hydrocarbon receptor (AhR). nih.gov By predicting the binding affinities and conformations, these models can help to explain the observed biological activities and guide the design of analogues with altered interaction profiles. Predictive modeling of sublethal toxicity can also be applied to understand the joint effects of this compound in complex environmental mixtures. nih.govresearchgate.net

Integration of Multi-Omics Data to Elucidate Comprehensive Mechanistic Networks

To gain a holistic understanding of the biological impact of 8-methoxy-benz[a]anthracene, the integration of multiple "omics" datasets is essential. nih.gov This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can reveal the comprehensive network of molecular changes induced by exposure to the compound. acs.org

Transcriptomic analysis, for example, can identify changes in gene expression profiles in response to 8-methoxy-benz[a]anthracene, highlighting the activation or repression of specific signaling pathways. Proteomics can then be used to validate these findings at the protein level and identify post-translational modifications that may alter protein function. Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a cell or organism and identify the specific metabolic products of 8-methoxy-benz[a]anthracene.

By integrating these multi-omics datasets, researchers can construct detailed mechanistic networks that illustrate how 8-methoxy-benz[a]anthracene perturbs cellular systems, from initial receptor binding to downstream effects on cell proliferation, differentiation, and apoptosis. nih.gov This integrative approach is particularly powerful for understanding the complex and often subtle effects of environmental carcinogens. nih.gov

Role of 8-Methoxy-Benz[a]anthracene as a Model Compound in Environmental Chemistry and Bioremediation Research

The presence of the methoxy group on the benz[a]anthracene skeleton makes 8-methoxy-benz[a]anthracene an interesting model compound for studying the environmental fate and bioremediation of substituted PAHs. ijaar.org The methoxy group can alter the physicochemical properties of the parent PAH, such as its water solubility, volatility, and sorption to soil and sediment particles, which in turn affects its environmental persistence and bioavailability. nih.govnih.gov

Studies on the photodegradation of benz[a]anthracene in the presence of methoxyphenols suggest that methoxy groups can influence photochemical reactions in the environment. Investigating the photodegradation pathways of 8-methoxy-benz[a]anthracene itself would provide valuable data on its atmospheric fate.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and incompatible agents for 8-Methoxy-Benz(a)Anthracene to ensure laboratory safety?

  • Methodological Answer : Store the compound in tightly sealed containers in a cool, well-ventilated area, away from oxidizers (e.g., peroxides, chlorates) to prevent reactive hazards. Conduct regular inspections for container integrity and label all process containers clearly. Use grounded equipment to minimize static discharge risks during handling .

Q. What personal protective equipment (PPE) is required when handling 8-Methoxy-Benz(a)Anthracene?

  • Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., N95 or higher) if airborne concentrations exceed recommended limits. Implement local exhaust ventilation and install emergency eyewash stations/showers in the workspace. Decontaminate PPE before disposal or reuse .

Q. Which analytical techniques are suitable for quantifying 8-Methoxy-Benz(a)Anthracene in environmental or biological samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with fluorescence detection is optimal due to the compound’s aromatic structure and fluorescence properties. Gas chromatography-mass spectrometry (GC-MS) can be used for volatile derivatives, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity for trace analysis in biological matrices. Calibrate instruments using certified reference standards .

Advanced Research Questions

Q. How can researchers design toxicological studies to assess the chronic effects of 8-Methoxy-Benz(a)Anthracene exposure, considering its potential carcinogenicity?

  • Methodological Answer : Use rodent models (e.g., rats) for long-term bioassays with controlled dosing via oral or dermal routes. Monitor histopathological changes in target organs (liver, kidneys) and employ biomarkers like DNA adduct quantification or oxidative stress markers (e.g., 8-OHdG). Compare results to structurally similar PAHs (e.g., 7,12-Dimethylbenz[a]anthracene) to identify structure-activity relationships .

Q. What methodologies address contradictions in reported toxicological data for PAHs like 8-Methoxy-Benz(a)Anthracene?

  • Methodological Answer : Apply systematic review frameworks with meta-analysis to reconcile conflicting data. Validate findings using orthogonal assays (e.g., in vitro mutagenicity tests vs. in vivo tumorigenicity studies). Incorporate dose-response modeling and statistical tools like Hill criteria to assess causality. Document experimental variables (e.g., solvent carriers, exposure duration) that may influence outcomes .

Q. How can environmental persistence studies of 8-Methoxy-Benz(a)Anthracene be structured to evaluate breakdown mechanisms in aquatic systems?

  • Methodological Answer : Conduct microcosm experiments simulating freshwater or marine environments. Monitor degradation kinetics under varying conditions (pH, UV exposure, microbial activity). Use stable isotope labeling (e.g., ¹³C) to track metabolite formation via LC-MS. Compare abiotic (photolysis) and biotic (bacterial consortia) pathways to identify dominant degradation routes .

Q. What in vitro models are appropriate for studying the metabolic pathways of 8-Methoxy-Benz(a)Anthracene?

  • Methodological Answer : Use primary hepatocyte cultures or liver microsomes to characterize phase I (CYP450-mediated oxidation) and phase II (glucuronidation/sulfation) metabolism. Pair with LC-high-resolution MS to detect hydroxylated or demethylated metabolites. Validate findings against in vivo rodent data to assess metabolic relevance .

Q. How can regioselectivity be ensured during the synthesis of 8-Methoxy-Benz(a)Anthracene derivatives?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity) to favor electrophilic aromatic substitution at the 8-position. Use directing groups (e.g., methoxy) or transition-metal catalysts (e.g., Pd) to enhance selectivity. Confirm regiochemistry via nuclear Overhauser effect (NOE) NMR or X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.